molecular formula C15H18O3 B14592851 4'-Methoxy-4-methyl-2,3,4,5-tetrahydro[1,1'-biphenyl]-4-carboxylic acid CAS No. 61414-84-4

4'-Methoxy-4-methyl-2,3,4,5-tetrahydro[1,1'-biphenyl]-4-carboxylic acid

Cat. No.: B14592851
CAS No.: 61414-84-4
M. Wt: 246.30 g/mol
InChI Key: YXLCTGQBEZBPKD-UHFFFAOYSA-N
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Description

4’-Methoxy-4-methyl-2,3,4,5-tetrahydro[1,1’-biphenyl]-4-carboxylic acid is an organic compound with the molecular formula C15H18O3. This compound is part of the biphenyl family, characterized by two benzene rings connected by a single bond. The presence of methoxy and methyl groups, along with a carboxylic acid functional group, makes this compound unique and versatile in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4’-Methoxy-4-methyl-2,3,4,5-tetrahydro[1,1’-biphenyl]-4-carboxylic acid typically involves several steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-methoxybenzaldehyde and 4-methylbenzaldehyde.

    Formation of Biphenyl Core: The biphenyl core is formed through a coupling reaction, often using a palladium-catalyzed Suzuki coupling reaction.

    Reduction and Functionalization: The resulting biphenyl compound undergoes reduction to form the tetrahydro derivative. This step may involve hydrogenation using a catalyst like palladium on carbon.

    Introduction of Carboxylic Acid Group:

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity. Catalysts and reagents are carefully selected to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions: 4’-Methoxy-4-methyl-2,3,4,5-tetrahydro[1,1’-biphenyl]-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

    Substitution: Electrophilic aromatic substitution reactions can introduce new functional groups onto the benzene rings.

    Esterification: The carboxylic acid group can react with alcohols to form esters.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalysts such as palladium on carbon or lithium aluminum hydride.

    Substitution: Reagents like halogens (chlorine, bromine) or nitrating agents.

    Esterification: Acid catalysts like sulfuric acid or p-toluenesulfonic acid.

Major Products:

    Oxidation: Quinones, carboxylic acids.

    Reduction: Alcohols, aldehydes.

    Substitution: Halogenated or nitrated biphenyl derivatives.

    Esterification: Esters of the carboxylic acid.

Scientific Research Applications

4’-Methoxy-4-methyl-2,3,4,5-tetrahydro[1,1’-biphenyl]-4-carboxylic acid has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate in drug development.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4’-Methoxy-4-methyl-2,3,4,5-tetrahydro[1,1’-biphenyl]-4-carboxylic acid depends on its specific application:

    Biological Activity: The compound may interact with cellular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects.

    Chemical Reactions: The presence of functional groups like methoxy, methyl, and carboxylic acid allows the compound to participate in various chemical reactions, acting as a nucleophile or electrophile.

Comparison with Similar Compounds

  • 4’-Methoxy-2,3,4,5-tetrahydro-1,1’-biphenyl
  • 4-Methoxy-2-methylphenylboronic acid
  • 6-Methoxy-1,2,3,4-tetrahydro-9H-pyrido[3,4-b]indole

Comparison:

  • Uniqueness: The combination of methoxy, methyl, and carboxylic acid groups in 4’-Methoxy-4-methyl-2,3,4,5-tetrahydro[1,1’-biphenyl]-4-carboxylic acid provides unique reactivity and versatility compared to similar compounds.
  • Functional Groups: While similar compounds may share some functional groups, the specific arrangement and combination in this compound lead to distinct chemical and biological properties.

This comprehensive overview highlights the significance and versatility of 4’-Methoxy-4-methyl-2,3,4,5-tetrahydro[1,1’-biphenyl]-4-carboxylic acid in various fields of research and industry

Properties

CAS No.

61414-84-4

Molecular Formula

C15H18O3

Molecular Weight

246.30 g/mol

IUPAC Name

4-(4-methoxyphenyl)-1-methylcyclohex-3-ene-1-carboxylic acid

InChI

InChI=1S/C15H18O3/c1-15(14(16)17)9-7-12(8-10-15)11-3-5-13(18-2)6-4-11/h3-7H,8-10H2,1-2H3,(H,16,17)

InChI Key

YXLCTGQBEZBPKD-UHFFFAOYSA-N

Canonical SMILES

CC1(CCC(=CC1)C2=CC=C(C=C2)OC)C(=O)O

Origin of Product

United States

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